6-Chloro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . It is characterized by a pyrazolo[4,3-c]pyridine core structure with a chlorine atom at the 6-position. This compound is used as an intermediate in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of N,N-diisopropylethylamine in dimethylacetamide at 80°C for four hours . This reaction forms the pyrazolo[4,3-c]pyridine ring system with a chlorine substituent at the 6-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis of similar pyrazolo[3,4-b]pyrazine derivatives involves continuous flow formylation and hydrazine cyclization cascades . These methods could potentially be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazolo[4,3-c]pyridine core can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolo[4,3-c]pyridines.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the pyrazolo[4,3-c]pyridine core.
Scientific Research Applications
6-Chloro-1H-pyrazolo[4,3-c]pyridine is primarily used as a pharmaceutical intermediate in laboratory research and development . Its applications include:
Chemistry: Used in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a building block for drug candidates targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces . The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazolo[4,3-c]pyridine: Similar structure with chlorine at the 4-position.
7-Chloro-1H-pyrazolo[4,3-c]pyridine: Chlorine at the 7-position.
3-Chloro-1H-pyrazolo[3,4-c]pyridine: Chlorine at the 3-position and different ring fusion.
Uniqueness
6-Chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJIQIWPVIWCGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718894 |
Source
|
Record name | 6-Chloro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206979-33-0 |
Source
|
Record name | 6-Chloro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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